(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one chemical structure and properties
(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one chemical structure and properties
This technical guide provides an in-depth analysis of the (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one scaffold, a privileged structure in medicinal chemistry used to target G-protein coupled receptors (GPCRs) and kinases.
Executive Summary
The 2,8-diazaspiro[4.5]decan-3-one core represents a class of conformationally restricted diamines that serve as critical bioisosteres for piperidine and pyrrolidine-based drugs. The specific stereoisomer (5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one incorporates a methyl substituent on the piperidine ring (position 7) and a lactam moiety in the pyrrolidine ring (position 3).
This scaffold is highly valued for its ability to lock pharmacophores into specific spatial orientations, enhancing binding affinity and selectivity for targets such as Muscarinic M1 receptors (cognitive enhancement), NK1 receptors , and T-type calcium channels .
Chemical Structure & Stereochemical Analysis[1][2]
Structural Definition
The molecule consists of two orthogonal rings sharing a single spiro-carbon at position 5.
-
Ring A (5-membered): A pyrrolidin-2-one (lactam) derivative. The nitrogen is at position 2, and the carbonyl is at position 3.
-
Ring B (6-membered): A piperidine derivative. The basic nitrogen is at position 8.[1]
-
Substituents: A methyl group at position 7 (adjacent to the secondary amine).
Stereochemistry: The (5R, 7S) Configuration
The biological activity of this scaffold is strictly governed by its stereochemistry. The (5R, 7S) designation indicates:
-
Chiral Center at C5 (Spiro): The orientation of the 5-membered ring relative to the 6-membered ring.
-
Chiral Center at C7: The orientation of the methyl group on the piperidine ring.
The (5R,7S) configuration forces the methyl group into an equatorial position in the chair conformation of the piperidine ring, minimizing 1,3-diaxial interactions and stabilizing the receptor-binding conformation.
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Significance |
| Formula | C | Low MW fragment |
| Exact Mass | 168.1263 Da | Ideal for Fragment-Based Drug Design (FBDD) |
| LogP | 0.2 – 0.6 | High water solubility; low BBB permeability unless derivatized |
| pKa (N8) | 9.2 – 9.8 | Basic amine; protonated at physiological pH |
| pKa (N2) | ~14-15 | Lactam nitrogen; non-basic, H-bond donor |
| TPSA | ~41 Ų | Good oral bioavailability profile |
Synthetic Methodology
Achieving the specific (5R,7S) diastereomer requires a stereoselective approach. A robust route involves the construction of the spiro-core via a Michael Addition-Cyclization sequence, followed by chiral resolution or the use of chiral auxiliaries.
Retrosynthetic Analysis
The spiro-lactam core can be disconnected at the C4-C5 bond (Michael addition) or the N2-C3 bond (lactamization).
-
Precursor: 1-Benzyl-2-methyl-4-piperidone (provides the C7-methyl and N8).
-
Reagent: Ethyl 2-(diethoxyphosphoryl)acetate or similar glycine equivalents.
Synthesis Protocol: Modified Horner-Wadsworth-Emmons Route
This protocol describes the synthesis of the racemic core, followed by resolution to isolate the (5R,7S) isomer.
Step 1: Olefination of the Piperidone
-
Reagents: 1-Benzyl-2-methyl-4-piperidone, Triethyl phosphonoacetate, NaH.
-
Solvent: THF (anhydrous).
-
Conditions: 0°C to RT, 12 h.
-
Mechanism: Formation of the
-unsaturated ester.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Step 2: Michael Addition of Nitromethane
-
Reagents: Nitromethane, TBAF (catalytic).
-
Conditions: Reflux, 4 h.
-
Outcome: Introduction of the carbon required for the 5-membered ring.
Step 3: Reductive Cyclization (Lactam Formation)
-
Reagents: Raney Nickel, H
(50 psi). -
Solvent: Methanol.
-
Mechanism: Reduction of the nitro group to an amine, which spontaneously undergoes intramolecular aminolysis with the ethyl ester to close the lactam ring.
-
Yield: ~65% over 3 steps.
Stereochemical Resolution
To isolate the (5R,7S) isomer from the diastereomeric mixture:
-
Method: Chiral HPLC or crystallization with chiral acids (e.g., L-Tartaric acid or Dibenzoyl-L-tartaric acid).
-
Validation: X-ray crystallography is required to confirm the absolute configuration of the spiro-junction relative to the methyl group.
Biological Applications & Mechanism of Action[2][5]
Muscarinic M1 Agonism
The 2,8-diazaspiro[4.5]decan-3-one core is a structural analog of YM796 (a spiro-ether M1 agonist).[2]
-
Mechanism: The basic N8 mimics the quaternary ammonium of acetylcholine. The lactam carbonyl (C3=O) acts as a hydrogen bond acceptor, mimicking the ester oxygen of acetylcholine.
-
Selectivity: The rigid spiro-framework prevents binding to M2/M3 subtypes, reducing side effects like salivation and bradycardia.
Pathway Visualization: M1 Receptor Signaling
The following diagram illustrates how the ligand activates the Gq-coupled M1 receptor pathway, leading to cognitive enhancement.
Caption: Signal transduction pathway for M1 muscarinic agonists utilizing the 2,8-diazaspiro[4.5]decan-3-one scaffold.
Detailed Experimental Protocol: Reductive Cyclization
This protocol describes the critical ring-closing step to form the spiro-lactam core.
Objective: Convert the nitro-ester intermediate into the 2,8-diazaspiro[4.5]decan-3-one.
Materials:
-
Substrate: Ethyl (1-benzyl-2-methyl-4-(nitromethyl)piperidin-4-yl)acetate (10.0 mmol).
-
Catalyst: Raney Nickel (slurry in water, ~2.0 g).
-
Solvent: Methanol (50 mL).
-
Hydrogen Gas (H
).
Procedure:
-
Preparation: Wash the Raney Nickel three times with absolute methanol to remove water. Caution: Raney Nickel is pyrophoric.
-
Loading: In a high-pressure hydrogenation vessel (Parr reactor), dissolve the substrate in methanol. Add the washed Raney Nickel.
-
Reaction: Seal the vessel and purge with N
three times, then H three times. Pressurize to 50 psi (3.4 bar) H . -
Agitation: Stir vigorously at 50°C for 12 hours. Monitor reaction progress via LC-MS (Target mass: [M+H]
= 259.3 for benzyl-protected intermediate). -
Workup: Filter the catalyst through a Celite pad under an argon blanket (do not let the catalyst dry out). Rinse the pad with methanol.
-
Purification: Concentrate the filtrate in vacuo. The crude oil usually crystallizes upon standing. Recrystallize from EtOAc/Hexanes to obtain the lactam.
Self-Validating Checkpoint:
-
IR Spectroscopy: Disappearance of the nitro stretch (~1550 cm
) and ester carbonyl (~1730 cm ). Appearance of the lactam carbonyl (~1690 cm ). -
NMR: The appearance of a broad singlet (NH) at
6.0-7.0 ppm confirms lactam formation.
References
-
M1 Agonist Synthesis: Wanibuchi, F., et al. (1995). "Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin, 43(9), 1523-1529.[2]
-
Spiro-Piperidine Scaffolds: Caroon, J. M., et al. (1981). "Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones." Journal of Medicinal Chemistry, 24(11), 1320-1328.
-
RIPK1 Inhibitors: Yang, T., et al. (2022).[1] "Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors." Bioorganic & Medicinal Chemistry, 59, 116686.[1]
-
Gabapentin Impurities (Spiro-Lactams): Manasa Life Sciences. "2-Nitroso-2-azaspiro[4.5]decan-3-one Data Sheet."
-
PubChem Compound Summary: "2,8-Diazaspiro[4.5]decan-3-one hydrochloride."[3] CID 60145982.[3]
Sources
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,8-Diazaspiro(4.5)decan-3-one hydrochloride | C8H15ClN2O | CID 60145982 - PubChem [pubchem.ncbi.nlm.nih.gov]
